N-(2,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
N-(2,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a heterocyclic aromatic organic compound, and is substituted with a difluorophenyl group, a methyl group, and an ethylpiperidinyl group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of N-(2,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves multiple steps, including the formation of the naphthyridine core and subsequent functionalization. The synthetic route typically starts with the preparation of the naphthyridine core through cyclization reactions. The difluorophenyl group is then introduced via nucleophilic aromatic substitution, followed by the addition of the methyl and ethylpiperidinyl groups through alkylation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(2,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Scientific Research Applications
N-(2,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases. Its unique structure may allow it to interact with specific biological targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the naphthyridine core can participate in π-π stacking interactions. The ethylpiperidinyl group may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-amine can be compared with other similar compounds, such as:
(4-((2,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-methylpiperidin-1-yl)methanone: This compound has a similar structure but with a methylpiperidinyl group instead of an ethylpiperidinyl group, which may affect its chemical properties and biological activities.
(4-((2,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-phenylpiperidin-1-yl)methanone: The presence of a phenylpiperidinyl group instead of an ethylpiperidinyl group may result in different interactions with molecular targets and altered pharmacokinetic properties.
(4-((2,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-cyclohexylpiperidin-1-yl)methanone: The cyclohexylpiperidinyl group may introduce steric hindrance, affecting the compound’s binding affinity and specificity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
[4-(2,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O/c1-3-16-6-4-5-11-29(16)23(30)18-13-26-22-17(9-7-14(2)27-22)21(18)28-20-12-15(24)8-10-19(20)25/h7-10,12-13,16H,3-6,11H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRKXRASDVSZPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=CC(=C4)F)F)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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